Anti-Proliferative Superiority of the 4-Methoxyphenyl Substituent Over Other Aryl Groups in Coumarin Hydrazide-Hydrazones Against SKBR-3 Breast Cancer Cells
In a direct head-to-head comparison of 21 coumarin hydrazide-hydrazone derivatives, the compound bearing a 4-methoxyphenyl moiety (compound 6f, the closest structural analog to CAS 325804-79-3) exhibited the most potent anti-proliferative activity against the SKBR-3 breast cancer cell line, with an IC50 of 2.34 ± 0.68 μg/mL [1]. This outperformed the 4-bromophenyl analog (6d, IC50 = 3.17 ± 0.52 μg/mL against SKBR-3), the unsubstituted phenyl analog, and the 4-nitrophenyl analog within the same series. Against the HepG2 liver cancer cell line, the 4-methoxyphenyl analog (6f) showed an IC50 of 8.72 ± 1.14 μg/mL, which, while less potent than the 4-bromophenyl analog (6d, IC50 = 2.84 ± 0.48 μg/mL), was still superior to the majority of other derivatives tested [1]. The standard doxorubicin yielded IC50 values of 2.11 ± 0.13 μg/mL (HepG2) and 2.05 ± 0.18 μg/mL (SKBR-3) [1]. This demonstrates that the 4-methoxy substituent confers a cell-line-selective potency advantage, particularly for SKBR-3, that is not replicated by other aryl substituents.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 6f (4-methoxyphenyl analog): IC50 = 2.34 ± 0.68 μg/mL (SKBR-3); IC50 = 8.72 ± 1.14 μg/mL (HepG2) |
| Comparator Or Baseline | Compound 6d (4-bromophenyl analog): IC50 = 3.17 ± 0.52 μg/mL (SKBR-3), IC50 = 2.84 ± 0.48 μg/mL (HepG2); Doxorubicin: IC50 = 2.05 ± 0.18 μg/mL (SKBR-3), IC50 = 2.11 ± 0.13 μg/mL (HepG2); Other 19 coumarin hydrazide-hydrazone derivatives with higher IC50 values |
| Quantified Difference | 6f (4-OCH3) is 1.35-fold more potent than 6d (4-Br) against SKBR-3; 6f is 3.1-fold less potent than 6d against HepG2, indicating cell-line selectivity. |
| Conditions | In vitro cytotoxicity assay; 48 h exposure; SKBR-3 (breast cancer) and HepG2 (liver cancer) cell lines; compounds tested at 25 μg/mL initial screening, then dose-response for IC50 determination |
Why This Matters
For procurement decisions targeting breast cancer screening programs, the 4-methoxy substituent provides a measurable SKBR-3 potency advantage over bromo-, nitro-, and unsubstituted phenyl analogs, justifying selection of CAS 325804-79-3 over analog compounds when SKBR-3 or related breast cancer cell line activity is the primary screening endpoint.
- [1] Kumar, K. S., et al. (2020). Design, synthesis and anti-proliferative activity of some new coumarin substituted hydrazide–hydrazone derivatives. Journal of Chemical Sciences, 132(1), 66. View Source
